molecular formula C19H14N2O2 B12918554 Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl- CAS No. 62096-70-2

Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-

Katalognummer: B12918554
CAS-Nummer: 62096-70-2
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: TUFHFVPOOPEOTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with phenyl and methoxyphenyl substituents. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves multi-step processes. One common method involves the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction proceeds under specific conditions, such as the presence of a base and an appropriate solvent, to yield the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine include:

Uniqueness

The uniqueness of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine lies in its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

62096-70-2

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C19H14N2O2/c1-22-15-9-7-13(8-10-15)17-12-11-16-18(21-23-19(16)20-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI-Schlüssel

TUFHFVPOOPEOTC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.